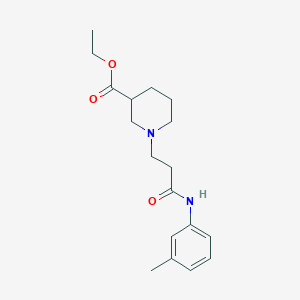
3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide, also known as ALEPH-2, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the family of phenethylamines, which are known for their psychoactive properties. However, ALEPH-2 has not been found to have any significant psychoactive effects, making it a promising candidate for research purposes.
作用機序
The exact mechanism of action of 3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor and as an antagonist at the D2 receptor. This may explain its lack of psychoactive effects, as these receptors are typically involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
Studies have found that 3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide can affect several biochemical and physiological processes in the body, including the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
実験室実験の利点と制限
One advantage of using 3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide in lab experiments is its lack of psychoactive effects, which allows researchers to study its effects on the brain without confounding factors. However, its relatively low potency may limit its usefulness in some experiments, and its potential for off-target effects should be carefully considered.
将来の方向性
There are several potential future directions for research on 3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide. One area of interest is its potential as a therapeutic agent for conditions such as depression and anxiety, which are thought to involve dysfunction of the serotonin and dopamine systems. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Finally, the development of more potent analogues of 3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide may allow for more precise manipulation of the serotonin and dopamine systems in the brain.
合成法
The synthesis of 3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with nitromethane to form 2,5-dimethoxy-β-nitrostyrene. This compound is then reduced to 2,5-dimethoxyphenethylamine, which is reacted with 1-azepanecarboxylic acid to form 3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide.
科学的研究の応用
3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide has been studied for its potential use as a research tool in several areas, including neuroscience and pharmacology. It has been found to have affinity for several receptors in the brain, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. This makes it a promising candidate for studying the mechanisms of action of these receptors.
特性
製品名 |
3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide |
|---|---|
分子式 |
C17H26N2O3 |
分子量 |
306.4 g/mol |
IUPAC名 |
3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C17H26N2O3/c1-21-14-7-8-16(22-2)15(13-14)18-17(20)9-12-19-10-5-3-4-6-11-19/h7-8,13H,3-6,9-12H2,1-2H3,(H,18,20) |
InChIキー |
RJPIMXOJHIQLDO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCCCCC2 |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 1-[3-oxo-3-(3-toluidino)propyl]-4-piperidinecarboxylate](/img/structure/B248137.png)

![Ethyl 4-[3-oxo-3-(3-toluidino)propyl]-1-piperazinecarboxylate](/img/structure/B248139.png)






![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248154.png)
![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B248155.png)